N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride
Overview
Description
“N,N’-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride” is a chemical compound with the molecular formula C14H22ClN3O4 . It has a molecular weight of 331.8 . This compound is used in various fields, including life sciences, organic synthesis, and environmental measurements .
Molecular Structure Analysis
The molecular structure of “N,N’-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride” is characterized by the presence of an amino-phenylene group, oxyethane groups, and diacetamide groups . The exact structure can be determined using various spectroscopic techniques.Scientific Research Applications
Synthesis and Characterization of Poly(azo-ester-imide)s
A significant application of N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride is found in the synthesis and characterization of new optically active poly(azo-ester-imide)s. The interfacial polycondensation method was employed to prepare these polymers, which exhibit good inherent viscosities, optical activities, and thermal stabilities, highlighting their potential for advanced material applications (Hajipour et al., 2009).
AMACE1: A Versatile Aminoacetamide Electrophore Reagent
Another research avenue is the development of AMACE1, synthesized from N-tritylglycine, and its application in the oxidative sugar damage analysis to DNA. This compound, through its primary amine group, has shown potential in trace organic analysis, demonstrating the chemical's versatility beyond its basic properties (Lu & Giese, 2000).
Hemolytic Properties of 4,4'-Dihydroxybiphenyl Derivatives
Research into the hemolytic properties of 4,4’-dihydroxybiphenyl derivatives, specifically 2,2’-[biphenyl-4,4’-diylbis(oxy)]bis[N-(2-aminoalkyl)acetamide], has shown that replacing the ethylene group with an amide group in the side chain significantly reduces hemolytic properties, suggesting potential biomedical applications (Zanoza et al., 2016).
Development of Macrocyclic Structures
The use of N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride in the development of macrocyclic structures, such as cyclophanes with oxazole fragments, highlights its role in innovative chemical synthesis processes. This research opens up new possibilities in the design of complex molecular architectures with potential applications in various fields of chemistry and material science (Merzhyievskyi et al., 2020).
Future Directions
The future directions for “N,N’-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride” are not specified in the available resources. Its potential applications could be explored further in various fields, including life sciences, organic synthesis, and environmental measurements .
properties
IUPAC Name |
N-[2-[2-(2-acetamidoethoxy)-4-aminophenoxy]ethyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4.ClH/c1-10(18)16-5-7-20-13-4-3-12(15)9-14(13)21-8-6-17-11(2)19;/h3-4,9H,5-8,15H2,1-2H3,(H,16,18)(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWXKCGYBRDCBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=C(C=C(C=C1)N)OCCNC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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